(5-Bromo-3-fluoro-2-hydroxyphenyl)(phenyl)methanone
Description
(5-Bromo-3-fluoro-2-hydroxyphenyl)(phenyl)methanone is a diaryl methanone featuring a phenyl group and a substituted hydroxyphenyl ring. The hydroxyphenyl moiety contains bromo (Br) and fluoro (F) substituents at positions 5 and 3, respectively, with a hydroxyl (-OH) group at position 2. This arrangement confers unique electronic and steric properties, making it a candidate for pharmaceutical and materials science research.
Properties
Molecular Formula |
C13H8BrFO2 |
|---|---|
Molecular Weight |
295.10 g/mol |
IUPAC Name |
(5-bromo-3-fluoro-2-hydroxyphenyl)-phenylmethanone |
InChI |
InChI=1S/C13H8BrFO2/c14-9-6-10(13(17)11(15)7-9)12(16)8-4-2-1-3-5-8/h1-7,17H |
InChI Key |
HZFXSQUUSKSFSF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=C(C(=CC(=C2)Br)F)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis of (5-Bromo-3-fluoro-2-hydroxyphenyl)(phenyl)methanone typically begins with commercially available starting materials such as 5-bromo-2-hydroxybenzaldehyde and fluorobenzene.
Reaction Conditions: The reaction involves the use of a Friedel-Crafts acylation process, where the benzaldehyde derivative reacts with fluorobenzene in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst.
Industrial Production: On an industrial scale, the synthesis can be optimized by using continuous flow reactors to ensure better control over reaction parameters and higher yields.
Chemical Reactions Analysis
Types of Reactions
Oxidation: (5-Bromo-3-fluoro-2-hydroxyphenyl)(phenyl)methanone can undergo oxidation reactions to form corresponding quinones.
Reduction: The compound can be reduced to form alcohol derivatives using reducing agents like sodium borohydride (NaBH4).
Substitution: The bromine and fluorine atoms in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
(5-Bromo-3-fluoro-2-hydroxyphenyl)(phenyl)methanone is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology
The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound for the development of new therapeutic agents.
Medicine
In medicinal chemistry, this compound derivatives are explored for their potential as enzyme inhibitors and receptor modulators.
Industry
The compound is used in the production of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of (5-Bromo-3-fluoro-2-hydroxyphenyl)(phenyl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The presence of bromine and fluorine atoms enhances its binding affinity and selectivity towards these targets. The hydroxyl group can form hydrogen bonds, further stabilizing the compound’s interaction with its target.
Comparison with Similar Compounds
Structural and Substituent Variations
Key structural analogs include halogenated acetophenones (ethanones) and diaryl methanones with varying substituents. Below is a comparative analysis:
Table 1: Key Properties of (5-Bromo-3-fluoro-2-hydroxyphenyl)(phenyl)methanone and Analogs
Substituent Effects on Physicochemical Properties
- Halogenation: Bromo and fluoro substituents increase molecular weight and polarity compared to non-halogenated analogs. For example, 1-(3-Bromo-5-fluoro-2-hydroxyphenyl)ethanone (CAS 393-62-4) has a higher molecular weight (231.03 g/mol) than its chloro analog (186.58 g/mol) .
- Aromatic vs. Aliphatic Groups: The phenyl group in the target compound may increase steric hindrance compared to cyclopropyl or methyl substituents in analogs like (5-Bromo-2-fluorophenyl)(cyclopropyl)methanone .
Q & A
Q. What are the common synthetic routes for (5-Bromo-3-fluoro-2-hydroxyphenyl)(phenyl)methanone?
The synthesis typically involves Friedel-Crafts acylation using a substituted benzoyl chloride and an aromatic ring. For example, a bromo-fluoro-hydroxybenzoyl chloride could react with benzene in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form the ketone backbone . Modifications may include protecting the hydroxyl group during synthesis to prevent undesired side reactions, followed by deprotection. Solvent choice (e.g., dichloromethane or nitrobenzene) and temperature control (0–25°C) are critical for yield optimization.
Q. How is the compound characterized structurally?
X-ray crystallography is the gold standard for confirming the molecular structure, as demonstrated in similar bromo-hydroxyphenyl methanones . NMR spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for verifying substituent positions and purity. For instance, the hydroxyl proton (2-OH) would show a broad singlet in ¹H NMR, while the fluorine atom at position 3 would split adjacent proton signals. High-resolution mass spectrometry (HRMS) and FT-IR (for carbonyl and hydroxyl stretches) further validate the structure .
Q. What are the primary chemical reactions this compound undergoes?
Key reactions include:
- Nucleophilic substitution : The bromine atom at position 5 can undergo Suzuki coupling or displacement with amines/thiols .
- Oxidation/Reduction : The ketone group can be reduced to a secondary alcohol (e.g., using NaBH₄) or oxidized to a carboxylic acid under strong conditions (e.g., KMnO₄) .
- Hydroxyl group reactions : The 2-OH group may participate in esterification or etherification, requiring protection (e.g., silylation) to avoid interference .
Advanced Research Questions
Q. How do substituents (Br, F, OH) influence the compound’s reactivity in cross-coupling reactions?
The bromine atom acts as a directing group, facilitating regioselective cross-coupling (e.g., Suzuki-Miyaura with aryl boronic acids). However, the ortho-fluorine and hydroxyl groups introduce steric and electronic effects. Fluorine’s electronegativity deactivates the ring, slowing reactions unless activated by Lewis acids. The hydroxyl group’s acidity (pKa ~10) can lead to deprotonation under basic conditions, altering reaction pathways. Contradictions in literature about reaction yields (e.g., lower yields in Pd-catalyzed couplings) may stem from competing side reactions with the hydroxyl group .
Q. What strategies mitigate degradation during biological assays?
The compound’s stability is pH- and temperature-sensitive. Sample degradation observed in similar compounds (e.g., benzophenones) is minimized by:
- Storing solutions at –20°C in inert solvents (e.g., DMSO).
- Using antioxidants (e.g., BHT) to prevent oxidation of the hydroxyl group.
- Avoiding prolonged exposure to light (UV-induced cleavage of the ketone group) .
Contradictory stability reports may arise from differences in assay matrices (e.g., aqueous vs. organic phases) .
Q. How can computational methods predict biological activity?
Density Functional Theory (DFT) calculates electrostatic potentials to identify reactive sites (e.g., the hydroxyl group as a hydrogen bond donor). Molecular docking predicts binding affinity to targets like kinases or GPCRs. For example, the bromine and fluorine substituents may enhance hydrophobic interactions in enzyme pockets. However, discrepancies between predicted and observed IC₅₀ values (e.g., in antimicrobial assays) could reflect unaccounted solvation effects or protein flexibility .
Methodological Challenges & Solutions
Q. How to resolve contradictions in reported synthetic yields?
Contradictions often arise from substituent interference (e.g., fluorine hindering acylation). Solutions include:
Q. What analytical techniques differentiate polymorphic forms?
Differential Scanning Calorimetry (DSC) identifies melting points of polymorphs, while powder X-ray diffraction (PXRD) distinguishes crystalline phases. For example, a hydroxyl group’s hydrogen-bonding capacity may lead to varied crystal packing, affecting solubility and bioavailability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
